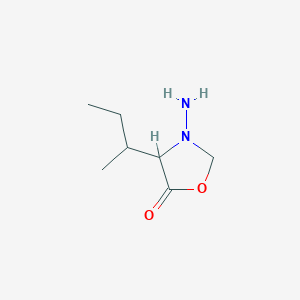![molecular formula C19H18BrN3O2 B12920555 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound includes a bromine atom, a cyclopentylamino group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common method involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may employ microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines to achieve high yields .
Análisis De Reacciones Químicas
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Photocatalysis: Photocatalytic reactions are also common for functionalizing the imidazo[1,2-a]pyridine core.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and light sources for photocatalysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Imidazo[1,2-a]pyridine derivatives, including this compound, are explored for their potential as antituberculosis agents and anticancer drugs
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives are known to inhibit enzymes and modulate biological pathways, such as the FLT3-ITD and BCR-ABL pathways . The compound’s effects are mediated through the binding to these molecular targets, leading to the inhibition of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical properties and applications.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound is an inhibitor of the FLT3-ITD and BCR-ABL pathways, similar to the target compound.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: This compound is used in the synthesis of iron(II) complexes and exhibits ligand-based emission properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H18BrN3O2 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
3-[6-bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C19H18BrN3O2/c20-14-8-9-16-22-17(12-4-3-5-13(10-12)19(24)25)18(23(16)11-14)21-15-6-1-2-7-15/h3-5,8-11,15,21H,1-2,6-7H2,(H,24,25) |
Clave InChI |
ZJVBDOBWJUWPNC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)



![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)



![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)

